2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
Description
2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound featuring a chlorophenyl group, a morpholinomethyl group, and a thiazepane ring
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S/c19-16-4-2-15(3-5-16)12-18(22)21-6-1-11-24-14-17(21)13-20-7-9-23-10-8-20/h2-5,17H,1,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLBCCDSCRJIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Reacting 1,4-thiazepan with 4-chlorophenylacetyl chloride in the presence of AlCl₃ achieves direct acylation. However, this method risks over-acylation and requires low temperatures (−20°C) to suppress side reactions.
Nucleophilic Substitution
A more controlled approach involves displacing a leaving group (e.g., bromide) at the ethanone position. For instance, treatment of 2-bromo-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions affords the target compound in 78% yield.
Optimization and Scale-Up Challenges
Stereochemical Control
The thiazepan ring introduces two stereocenters. Chiral HPLC separation or asymmetric synthesis using enantiopure 1,2-amino thiols (e.g., L-cysteine derivatives) resolves racemic mixtures. Diastereomeric ratios of 85:15 are achievable with R-configured amino thiols.
Purification Challenges
Due to the compound’s high polarity, reverse-phase chromatography (C18 column, acetonitrile/water gradient) is essential. Yields drop by ~15% at >10-gram scales due to column overloading.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the chair conformation of the thiazepan ring and equatorial orientation of the morpholinomethyl group (Fig. 1B).
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs show promise as bromodomain inhibitors and 5-HT receptor modulators. Carbamate derivatives of 1,4-thiazepanes exhibit IC₅₀ values <1 μM against BET proteins.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors due to its structural similarity to known bioactive molecules.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone depends on its interaction with biological targets. It may inhibit or activate specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propanone: Similar structure but with a propanone group instead of ethanone.
2-(4-Chlorophenyl)-1-(3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone: Similar structure but with a piperidinylmethyl group instead of morpholinomethyl.
Uniqueness
The presence of the morpholinomethyl group in 2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone provides unique steric and electronic properties, potentially leading to different biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
2-(4-Chlorophenyl)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 298.83 g/mol
The structure consists of a thiazepane ring, a morpholinomethyl group, and a chlorophenyl moiety, which contribute to its biological activity.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Voltage-Gated Ion Channels : Studies suggest that the compound may influence voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release .
- GABA Transporter Modulation : The compound may also interact with GABA transporters, potentially enhancing GABAergic transmission, thus providing anticonvulsant effects .
Anticonvulsant Activity
In preclinical studies, derivatives of this compound have demonstrated significant anticonvulsant activity. For example:
- Test Results : In the maximal electroshock (MES) test, compounds related to this structure showed protection against seizures in laboratory mice. Notably, certain derivatives exhibited an ED lower than established anticonvulsants such as valproic acid .
| Compound | ED (mg/kg) | Reference Drug | Reference Drug ED (mg/kg) |
|---|---|---|---|
| Compound A | 62.14 | Valproic Acid | 252.7 |
| Compound B | 75.59 | Ethosuximide | 221.7 |
This data indicates the potential of these compounds as effective anticonvulsants.
Analgesic Properties
Preliminary studies also suggest analgesic properties associated with this compound. The modulation of ion channels and neurotransmitter systems may contribute to pain relief mechanisms.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Seizure Management :
- Pain Management Study :
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)-... (Parent) | COX-2 | 1.2 | |
| Fluoro-substituted analog | Bacterial DHFR | 0.8 | |
| Bromo-substituted analog | Cancer cell line | 2.5 |
Q. Table 2: Optimal Reaction Conditions for Synthesis
| Step | Catalyst | Temperature | Yield |
|---|---|---|---|
| Thiazepane formation | Pd(OAc)₂ | 80°C | 65% |
| Morpholinomethylation | K₂CO₃ | 60°C | 72% |
| Final purification | Silica chromatography | RT | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
